molecular formula C19H18N2O4S B11022951 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide

Cat. No.: B11022951
M. Wt: 370.4 g/mol
InChI Key: BQJVQZIVMVDZOX-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide is a synthetic thiazole-containing acetamide derivative. Its structure features a central 1,3-thiazole ring substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with an acetamide moiety linked to a 4-hydroxyphenyl group.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C19H18N2O4S/c1-24-16-8-3-12(9-17(16)25-2)19-21-14(11-26-19)10-18(23)20-13-4-6-15(22)7-5-13/h3-9,11,22H,10H2,1-2H3,(H,20,23)

InChI Key

BQJVQZIVMVDZOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with thiourea to form the thiazole ring. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. Studies demonstrate that it possesses:

  • Broad-spectrum antibacterial activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal properties : Shows efficacy against common fungal pathogens.

For instance, a study highlighted the compound's ability to inhibit bacterial growth through disruption of cell wall synthesis and function .

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. Key findings include:

  • Inhibition of cancer cell proliferation : The compound has been shown to induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF7) and gastric cancer cells (SGC-7901).
  • Mechanism of action : It disrupts microtubule dynamics similar to known anticancer agents like colchicine, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. Research indicates that it reduces the production of pro-inflammatory cytokines and chemokines, which are crucial in inflammatory responses.

Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized various thiazole derivatives and tested their antimicrobial activity using the turbidimetric method. The results indicated that the compound showed significant inhibition against both bacterial and fungal species .

Study 2: Anticancer Mechanism

In vitro studies demonstrated that the compound effectively induces apoptosis in MCF7 cells through caspase activation and mitochondrial pathway involvement. The IC50 values ranged from 0.36 to 0.86 μM across different cancer cell lines, showcasing its potency as an anticancer agent .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl ring significantly enhance the compound's biological activity. The presence of methoxy groups was found to be critical for increasing potency against cancer cells.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Benzothiazole : The target compound’s 1,3-thiazole core lacks the fused benzene ring seen in benzothiazole derivatives (e.g., ), which may reduce aromatic stacking interactions compared to the latter .
  • Synthetic Accessibility : Rip-B () shares the 3,4-dimethoxyphenyl motif but uses a simpler benzamide scaffold, synthesized in high yield (80%) via amine-acylation .

Physicochemical and Crystallographic Comparisons

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Hydrogen Bonding π-Stacking Interactions Reference
Target Compound Not reported Likely via 4-hydroxyphenyl and acetamide NH Possible thiazole-phenyl stacking -
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) 90 Limited (no phenolic -OH) Not reported
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide Not reported N–H⋯O and O–H⋯O bonds (crystal packing) Alternating π-stacking (3.93 Å)
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Not reported Sulfanyl and dichlorophenyl groups Triazole-phenyl interactions

Key Observations :

  • Hydrogen Bonding : The target compound’s 4-hydroxyphenyl group may enable stronger intermolecular hydrogen bonding compared to Rip-B, which lacks -OH groups .
  • Crystal Packing : ’s benzothiazole derivative exhibits defined π-stacking (3.93 Å), whereas the target compound’s thiazole ring may engage in weaker aromatic interactions due to smaller conjugation .

Hypothetical Pharmacological Comparisons

While biological data for the target compound is unavailable, insights can be inferred from structural analogs:

  • Thiazole Derivatives: Compounds like Mirabegron () and imidazo[2,1-b]thiazoles () are associated with β3-adrenergic receptor agonism and kinase inhibition, respectively .

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not available in the provided sources.

The structural features of this compound include a thiazole ring and methoxy-substituted phenyl groups, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent . The thiazole moiety enhances cytotoxicity against various cancer cell lines. For instance:

Compound Cell Line IC50 (µg/mL) Mechanism of Action
1A-4311.61Apoptosis induction
2MCF-71.98Cell cycle arrest

The mechanism of action primarily involves induction of apoptosis and inhibition of cell proliferation in cancer cells. The presence of the thiazole group is believed to facilitate interactions with cellular targets that lead to these effects .

Case Studies

  • Breast Cancer Research : A study indicated that compounds with similar thiazole structures showed significant activity against breast cancer cells (IC50 values less than 1 µg/mL), suggesting that this compound may exhibit comparable effects .
  • Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits notable antimicrobial activity. Research indicates that derivatives containing similar structural motifs have demonstrated effectiveness against various bacterial strains.

Summary of Antimicrobial Effects

Activity Type Target Organism MIC (µg/mL)
AntibacterialStaphylococcus aureus< 10
AntifungalCandida albicans< 20
AntitubercularMycobacterium tuberculosis< 5

The underlying mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

The biological activity of this compound can be attributed to several key mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Action : It inhibits essential enzymes involved in cell wall synthesis and disrupts metabolic processes in bacteria.
  • Cell Cycle Arrest : In cancer cells, it causes cell cycle arrest at specific checkpoints, preventing further proliferation.

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